
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxamide group and a benzoyl group containing chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of N,N-dimethyl-1H-pyrrole-2-carboxamide with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibits promising anticancer properties. Preliminary studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, it has been reported to affect various cancer cell lines, leading to significant reductions in cell viability.
Table: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 37.4 | Induction of apoptosis |
Caco-2 | 8.9 | Cell cycle arrest |
LNCaP | 18.9 | Modulation of signaling pathways |
Antioxidant Effects
The compound has also demonstrated antioxidant effects in cellular models, which is crucial for preventing oxidative stress-related diseases. By reducing oxidative damage, it may play a role in mitigating conditions linked to inflammation and cellular aging.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:
- Preparation of the Pyrrole Ring : The core pyrrole structure is synthesized using established methodologies.
- Substitution Reactions : The introduction of the chloro and fluoro groups occurs via electrophilic aromatic substitution.
- Formation of the Carboxamide : The final product is obtained by reacting the intermediate with appropriate amines under controlled conditions.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions is essential for achieving high yield and purity. Continuous flow reactors are often employed to enhance efficiency.
Study on Anticancer Properties
A notable study assessed the anticancer efficacy of similar compounds, highlighting their ability to target specific molecular pathways involved in tumor growth and metastasis. The findings suggest that compounds with structural similarities may share similar mechanisms of action, warranting further investigation into their therapeutic potential.
Pharmacological Evaluation
Another research effort examined the pharmacological profile of related compounds, demonstrating their ability to modulate voltage-gated sodium channels—implicating potential applications in pain management and neuropathic disorders.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorobenzoyl chloride
- N,N-dimethyl-1H-pyrrole-2-carboxamide
- 4-chloro-2-fluorobenzoyl chloride
Uniqueness
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H12ClFN2O2
- Molecular Weight : 294.71 g/mol
The compound features a pyrrole ring substituted with a chloro and fluoro group on the benzoyl moiety, which influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Pyrrole Ring : The core pyrrole structure is synthesized through reactions involving appropriate precursors.
- Benzoylation Reaction : The compound is formed by reacting 2-chloro-4-fluorobenzoyl chloride with N,N-dimethyl-1H-pyrrole-2-carboxamide in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
- Purification : Final purification steps such as recrystallization or column chromatography are employed to achieve the desired purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain kinases, thereby influencing cellular signaling pathways involved in tumor growth and progression.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that derivatives of pyrrole compounds can inhibit the growth of various cancer cell lines. For instance, studies on similar pyrrole derivatives have demonstrated their effectiveness as tyrosine kinase inhibitors, particularly against receptors such as EGFR and VEGFR2 . These findings suggest that this compound may exhibit similar antitumor properties.
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can disrupt lipid bilayer membranes, indicating potential interactions at the cellular membrane level. This disruption is linked to increased conductance and electric capacity in model membranes, suggesting a mechanism for their biological effects .
- Comparative Analysis : Comparative studies with related compounds reveal that the presence of both chloro and fluoro substituents significantly enhances the biological activity compared to analogs lacking these groups. The unique electronic properties imparted by these halogens may contribute to increased binding affinity to target proteins .
Data Table: Comparison of Pyrrole Derivatives
Properties
IUPAC Name |
4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(16)6-11(10)15/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQGYWLGASIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648987 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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